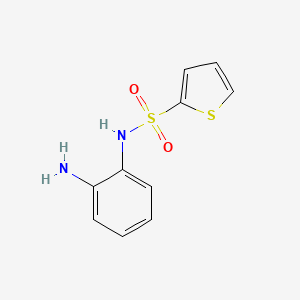

N-(2-aminophenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WYE-175827, también conocido como N-(2-aminofenil)-2-tiofenosulfonamida, es un compuesto químico con la fórmula molecular C10H10N2O2S2. Se caracteriza por su estructura única, que incluye un anillo de tiofeno y un grupo sulfonamida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WYE-175827 generalmente implica la reacción de 2-aminofenilamina con cloruro de tiofeno-2-sulfonilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita generalmente a temperatura ambiente durante varias horas hasta que la reacción se completa. El producto se purifica luego por recristalización o cromatografía en columna para obtener WYE-175827 puro .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para WYE-175827 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

WYE-175827 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en una amina.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas.

Sustitución: Derivados nitro o halogenados de WYE-175827.

Aplicaciones Científicas De Investigación

WYE-175827 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por su potencial como inhibidor de enzimas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de WYE-175827 implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede interrumpir varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas involucradas aún se encuentran bajo investigación, pero los estudios preliminares sugieren que WYE-175827 puede afectar las vías de señalización relacionadas con la inflamación y la proliferación celular .

Comparación Con Compuestos Similares

WYE-175827 se puede comparar con otros compuestos que contienen sulfonamida, como:

Sulfanilamida: Un antibiótico conocido.

Sulfatiazol: Otro antibiótico con un grupo sulfonamida similar.

Tiofeno-2-sulfonamida: Un compuesto con una estructura de anillo de tiofeno similar.

Unicidad

WYE-175827 es único debido a su combinación específica de un anillo de tiofeno y un grupo sulfonamida, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

N-(2-aminophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCMONERKOXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182499-85-0 |

Source

|

| Record name | N-(2-aminophenyl)thiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.